Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)-
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Overview
Description
Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, dimethylamino, and trimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the core heptalenone structure, followed by the introduction of amino and dimethylamino groups through nucleophilic substitution reactions. The trimethoxy groups are usually introduced via methylation reactions using reagents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Methylating agents: Methyl iodide, dimethyl sulfate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-
- Benzo(a)heptalen-9(5H)-one, 7-amino-10-(methylamino)-6,7-dihydro-1,2,3-trimethoxy-
- Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, ®-
Uniqueness
The uniqueness of Benzo(a)heptalen-9(5H)-one, 7-amino-10-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- lies in its specific stereochemistry and functional group arrangement. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
38479-01-5 |
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Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(7S)-7-amino-10-(dimethylamino)-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C21H26N2O4/c1-23(2)16-9-7-13-14(11-17(16)24)15(22)8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13/h7,9-11,15H,6,8,22H2,1-5H3/t15-/m0/s1 |
InChI Key |
QLWPRMAGTWQOGJ-HNNXBMFYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Canonical SMILES |
CN(C)C1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Origin of Product |
United States |
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